Cas no 62536-94-1 (4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide)

4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide 化学的及び物理的性質
名前と識別子
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- Benzenecarboximidamide, N-hydroxy-4-(phenylmethoxy)-
- N'-hydroxy-4-phenylmethoxybenzenecarboximidamide
- 62536-94-1
- DTXSID70383938
- 4-(benzyloxy)-N-hydroxybenzene-1-carboximidamide
- SCHEMBL7301072
- Maybridge1_000876
- 4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide
-
- MDL: MFCD03885070
- インチ: InChI=1S/C14H14N2O2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16)
- InChIKey: QBOOJKVECPVATQ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)N
計算された属性
- 精确分子量: 242.10562
- 同位素质量: 242.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 267
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 67.8Ų
- XLogP3: 2.5
じっけんとくせい
- PSA: 65.34
4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188469-1g |
4-(Benzyloxy)-N-hydroxybenzimidamide |
62536-94-1 | 97% | 1g |
¥2173.00 | 2024-08-09 | |
Enamine | EN300-55640-0.1g |
4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide |
62536-94-1 | 95.0% | 0.1g |
$66.0 | 2025-02-20 | |
TRC | B704663-50mg |
4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide |
62536-94-1 | 50mg |
$ 70.00 | 2022-06-01 | ||
Enamine | EN300-55640-5.0g |
4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide |
62536-94-1 | 95.0% | 5.0g |
$743.0 | 2025-02-20 | |
1PlusChem | 1P019Y5F-50mg |
4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide |
62536-94-1 | 95% | 50mg |
$105.00 | 2025-03-04 | |
1PlusChem | 1P019Y5F-250mg |
4-(benzyloxy)-N'-hydroxybenzene-1-carboximidamide |
62536-94-1 | 95% | 250mg |
$165.00 | 2025-03-04 | |
abcr | AB373762-5g |
4-(Benzyloxy)-N'-hydroxybenzenecarboximidamide; . |
62536-94-1 | 5g |
€1130.50 | 2025-02-18 | ||
A2B Chem LLC | AV42979-500mg |
4-(Benzyloxy)-N'-hydroxybenzimidamide |
62536-94-1 | 98% | 500mg |
$220.00 | 2024-04-19 | |
A2B Chem LLC | AV42979-1g |
4-(Benzyloxy)-N'-hydroxybenzimidamide |
62536-94-1 | 98% | 1g |
$305.00 | 2024-04-19 | |
A2B Chem LLC | AV42979-2.5g |
4-(Benzyloxy)-N'-hydroxybenzimidamide |
62536-94-1 | 98% | 2.5g |
$565.00 | 2024-04-19 |
4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide 関連文献
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamideに関する追加情報
Professional Introduction to 4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide (CAS No: 62536-94-1)
4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide, identified by the Chemical Abstracts Service Number (CAS No) 62536-94-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of benzyloxy-substituted carboximidamides, a structural motif known for its versatile biological activities and potential therapeutic applications. The unique combination of functional groups in its molecular structure—specifically the benzyloxy and hydroxyl substituents attached to a benzene ring, with a carboximidamide moiety at the other end—makes it an intriguing candidate for further exploration in drug discovery and development.
The< strong>benzyloxy group, characterized by its electron-donating properties, can influence the electronic distribution and reactivity of the molecule. This feature is particularly relevant in medicinal chemistry, where such groups are often employed to modulate binding affinity and metabolic stability. In contrast, the< strong>hydroxybenzene-1-carboximidamide moiety introduces both hydrophilic and hydrophobic interactions, which can be critical for optimizing solubility and membrane permeability. These characteristics collectively contribute to the compound's potential as a pharmacophore in designing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing novel imidamide derivatives due to their demonstrated efficacy in various biological pathways. Specifically, carboximidamides have been explored for their roles as intermediates in synthesizing bioactive molecules targeting neurological disorders, inflammatory conditions, and infectious diseases. The presence of both< strong>benzyloxy and hydroxyl groups in< strong>4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide suggests that it may exhibit multiple modes of interaction with biological targets, enhancing its pharmacological profile.
The< strong>hydroxybenzene-1-carboximidamide moiety is particularly noteworthy for its potential to engage in hydrogen bonding interactions, a key factor in ligand-receptor binding affinity. This feature is especially relevant in the context of designing small-molecule inhibitors or agonists that require precise spatial orientation within biological macromolecules. Additionally, the benzyloxy substituent can serve as a steric anchor, influencing the conformational flexibility of the molecule and potentially enhancing its binding stability.
The synthesis of< strong>4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide involves multi-step organic transformations that highlight the compound's synthetic accessibility while maintaining high purity standards. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution strategies, have been employed to construct the desired molecular framework efficiently. These synthetic approaches not only underscore the compound's feasibility for large-scale production but also demonstrate the growing sophistication of modern organic synthesis techniques.
Evaluation of< strong>4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide's pharmacological properties has revealed promising results in preclinical studies. Its interaction with various biological targets suggests potential applications in modulating enzyme activity and signal transduction pathways. For instance, preliminary data indicate that this compound may exhibit inhibitory effects on certain kinases or proteases involved in pathological processes. Such findings align with current trends in drug discovery, where targeting key molecular mechanisms is crucial for developing effective therapeutics.
The< strong>benzyloxy-containing fragment of< strong>4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide has been extensively studied for its role in enhancing drug-like properties such as lipophilicity and metabolic stability. These attributes are critical for ensuring that a drug candidate remains bioavailable throughout its intended biological action. Moreover, the hydroxyl group provides an additional site for chemical modification, allowing researchers to fine-tune the compound's pharmacokinetic profile further. Such flexibility is invaluable in optimizing lead compounds for clinical translation.
In conclusion, 4-(Benzyloxy)-N'-hydroxybenzene-1-carboximidamide(CAS No: 62536-94-1) represents a compelling example of how structural innovation can lead to novel pharmacological entities. Its unique combination of functional groups positions it as a promising candidate for further investigation across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms, compounds like this one are poised to play a significant role in shaping future treatments for human diseases.
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